Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves multiple steps. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the butylseleno and phenyl groups. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the butylseleno and phenyl groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, it may be used in industrial processes where specific chemical properties are required.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves interactions with various molecular targets and pathways. The butylseleno group, in particular, can participate in redox reactions, influencing the compound’s biological activity. The phenyl group may also play a role in binding interactions with target molecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- can be compared to other bicyclic compounds with similar structures. For example, Bicyclo[4.2.0]oct-7-ene and Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl- share the bicyclic core but differ in their substituents.
Properties
CAS No. |
820963-20-0 |
---|---|
Molecular Formula |
C18H22OSe |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
8-butylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C18H22OSe/c1-2-3-12-20-18-16(13-8-5-4-6-9-13)14-10-7-11-15(19)17(14)18/h4-6,8-9,14,17H,2-3,7,10-12H2,1H3 |
InChI Key |
BYRFBILPFIHCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.